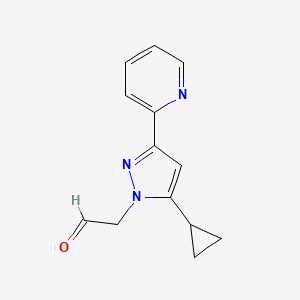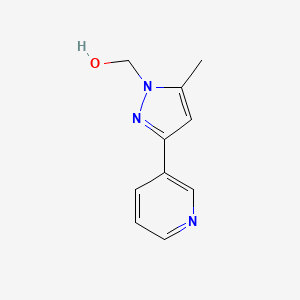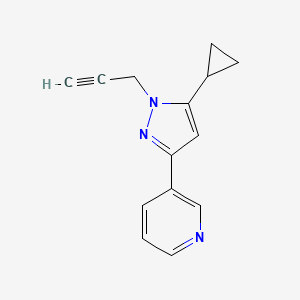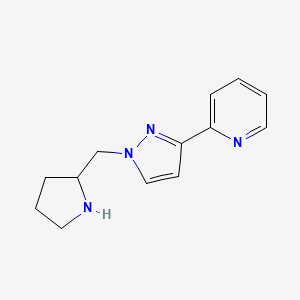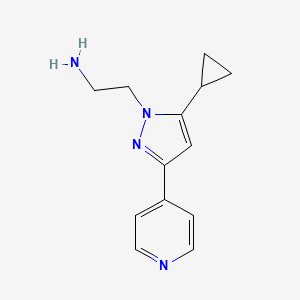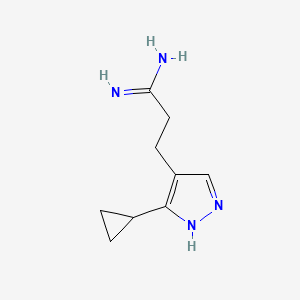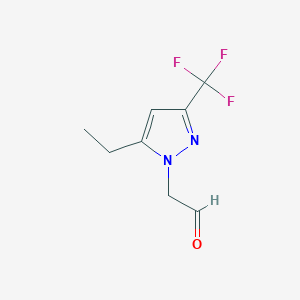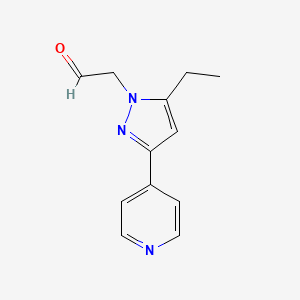
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 5-ethyl-3-(4-pyridin-3-yl)-1H-pyrazole-1-acetaldehyde, is an organic compound with a molecular weight of 221.27 g/mol. It is a colorless liquid with a boiling point of 186 °C and a melting point of -22 °C. This compound is a valuable intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Catalytic Applications
Compounds structurally related to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde have been explored for their catalytic capabilities, particularly in asymmetric transfer hydrogenation of ketones. These activities are facilitated by complexes derived from pyrazolyl and pyridine moieties, highlighting the compound's potential in catalysis and synthesis processes (Magubane et al., 2017).
Synthesis of Pyrazolopyridines and Related Compounds
The synthesis of pyrazolopyridine derivatives, including the exploration of different carboxylates and their structural elucidation, demonstrates the compound's role in generating new chemical entities. These synthetic pathways are crucial for developing novel molecules with potential applications in medicinal chemistry and materials science (Maqbool et al., 2013).
Antimicrobial and Antitumor Activity
Derivatives of pyrazolopyridine compounds have shown significant antimicrobial and antitumor activities. Novel compounds synthesized from related pyrazolopyridine structures were tested against various cancer cell lines and pathogens, indicating the potential for therapeutic applications (Asif et al., 2021).
Chemical Transformations and Mechanistic Insights
Research into the chemical transformations of formylchromone derivatives into pyrroles and pyridines provides insight into reaction mechanisms and product formation. These studies reveal the versatility of pyrazolopyridine-related compounds in organic synthesis and the potential for discovering new reaction pathways (Clarke et al., 1985).
Novel Heterocyclic Compounds Synthesis
The creation of novel pyrazole-based heterocycles as potential antitumor agents from pyrazolopyridine derivatives underscores the compound's importance in the synthesis of bioactive molecules. Such research efforts are geared towards identifying new therapeutic agents with efficacy against cancer (Abdallah et al., 2017).
properties
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIAUMQTPJIWRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

